molecular formula C27H18O2 B14387521 3,5,6-Triphenyl-2H-1-benzopyran-2-one CAS No. 88039-95-6

3,5,6-Triphenyl-2H-1-benzopyran-2-one

Cat. No.: B14387521
CAS No.: 88039-95-6
M. Wt: 374.4 g/mol
InChI Key: QWXWLIVOSKKEBS-UHFFFAOYSA-N
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Description

3,5,6-Triphenyl-2H-1-benzopyran-2-one is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in organic chemistry. This compound, in particular, is characterized by its three phenyl groups attached to the benzopyran core, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Triphenyl-2H-1-benzopyran-2-one typically involves the condensation of appropriate phenyl-substituted benzaldehydes with coumarin derivatives. The reaction is often catalyzed by acids or bases under controlled temperatures to ensure the formation of the desired product. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5,6-Triphenyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the benzopyran core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

3,5,6-Triphenyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3,5,6-Triphenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler benzopyran derivative known for its fragrance and biological activities.

    Chromene: Another benzopyran derivative with diverse applications in organic synthesis and medicinal chemistry.

    Flavonoids: A class of compounds structurally related to benzopyrans, widely studied for their health benefits.

Uniqueness

3,5,6-Triphenyl-2H-1-benzopyran-2-one is unique due to its three phenyl groups, which impart distinct chemical and physical properties. This structural feature makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

CAS No.

88039-95-6

Molecular Formula

C27H18O2

Molecular Weight

374.4 g/mol

IUPAC Name

3,5,6-triphenylchromen-2-one

InChI

InChI=1S/C27H18O2/c28-27-23(20-12-6-2-7-13-20)18-24-25(29-27)17-16-22(19-10-4-1-5-11-19)26(24)21-14-8-3-9-15-21/h1-18H

InChI Key

QWXWLIVOSKKEBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=C(C=C2)OC(=O)C(=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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